3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole
Description
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(25-10-8-24(9-11-25)18-13-21-28-23-18)15-6-7-17-16(12-15)19(27-22-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUANZHFIYBHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
Formation of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazole derivatives with various functional groups on the phenyl ring.
Scientific Research Applications
3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic derivatives:
Key Structural and Functional Insights:
Piperazine Linker Role :
- The piperazine-carbonyl group in the target compound enhances conformational flexibility, similar to 52a and L455-0944 , enabling adaptation to binding pockets. In 52a , this linker connects to a bromobenzoyl group, introducing bulk and halogen-bonding capacity .
Substituent Effects :
- Halogenated substituents (e.g., bromine in 9c , fluorine in L455-0944 ) improve lipophilicity and metabolic stability. The target compound’s thiadiazole group may confer similar advantages via sulfur’s electronegativity .
- Carboxamide groups (e.g., CI000902 ) versus carbonyl linkages (target compound) influence solubility and hydrogen-bonding networks .
Docking studies for 9c highlight the importance of substituent positioning for binding affinity, a factor relevant to the target compound’s thiadiazole orientation .
Biological Activity
3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 391.4 g/mol. The compound features a unique combination of a benzoxazole moiety linked to a piperazine ring and a thiadiazole group, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2097934-99-9 |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the thiadiazole ring and subsequent attachment to the piperazine and benzoxazole frameworks.
Antimicrobial Properties
Research indicates that derivatives of related compounds exhibit significant antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. Specifically, compounds with similar structural features have shown promise as effective inhibitors against these microorganisms .
FAAH Inhibition
A notable aspect of the biological activity of this compound is its potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids like anandamide. FAAH inhibitors are being explored for their therapeutic potential in pain modulation and inflammation control . The mechanism involves the formation of covalent bonds with the enzyme, leading to prolonged inhibition .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : By binding to FAAH and other target enzymes, it disrupts metabolic pathways that regulate pain and inflammation.
- Antimicrobial Action : The compound may interfere with bacterial cell wall synthesis or function through its unique heterocyclic structure.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in various biological settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives containing the thiadiazole moiety exhibited broad-spectrum antimicrobial activity.
- FAAH Inhibition Studies : Research on related compounds showed that selective FAAH inhibitors can significantly reduce pain responses in animal models by enhancing endocannabinoid levels .
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | Thiadiazole + Piperazine | FAAH inhibition | Selective for FAAH-1 over FAAH-2 |
| 2-amino-5-(benzothiazol-2-yl)thiazoles | Thiazole + Benzothiazole | Antimicrobial | Broad-spectrum activity |
| 4-(2-methylphenyl)-1,2,5-thiadiazole | Thiadiazole | Antifungal | Potent antifungal properties |
These comparisons illustrate how this compound stands out due to its unique combination of structural features that confer distinct biological activities and potential applications in various fields.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the benzoxazole-thiadiazole coupling step in this compound?
- The benzoxazole core can be synthesized via cyclization of 2-aminophenol derivatives with carbonyl-containing intermediates under acidic conditions (e.g., POCl₃ as a catalyst) . For the thiadiazole-piperazine fragment, Lawesson’s reagent is effective for converting carbonyl groups to thiadiazole rings, as demonstrated in analogous thiadiazole-tetrazine systems . Key challenges include low yields due to steric hindrance; refluxing in DMSO/water mixtures (2:1 v/v) improves solubility and reaction efficiency .
Q. How can researchers validate the structural integrity of the piperazine-thiadiazole fragment?
- Use a combination of ¹H/¹³C NMR to confirm the piperazine ring’s conformation (e.g., δ 3.5–4.0 ppm for N-CH₂ protons) and LC-MS to detect the thiadiazole moiety (characteristic [M+H]⁺ peaks at m/z 150–170 for thiadiazole fragments). IR spectroscopy (C=S stretch at ~1250 cm⁻¹) further validates the thiadiazole ring .
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
- HPLC with UV detection (λ = 254 nm) is essential for monitoring intermediates. For final purification, recrystallization from ethanol/water mixtures (3:1) achieves >95% purity, as validated by elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with neurological targets (e.g., GABA receptors)?
- The benzoxazole-thiadiazole scaffold’s planar structure allows π-π stacking with aromatic residues in GABA-A binding pockets. Docking simulations (AutoDock Vina) using the 1,3-benzoxazole core as a rigid anchor and the thiadiazole-piperazine fragment as a flexible side chain show binding affinities (ΔG = −8.2 to −9.5 kcal/mol) comparable to benzodiazepines. Adjusting the piperazine substituents (e.g., adding methyl groups) modulates steric complementarity .
Q. What experimental approaches resolve contradictions in reported anticonvulsant activity data for similar benzoxazole derivatives?
- Contradictions often arise from substituent effects on the piperazine ring. For example, fluorinated analogs (e.g., 4-fluorophenyl) show enhanced blood-brain barrier permeability but reduced metabolic stability. Use in vivo models (e.g., maximal electroshock in mice) paired with pharmacokinetic profiling (plasma t½ via LC-MS/MS) clarifies structure-activity relationships .
Q. How does the thiadiazole ring’s electronic nature influence the compound’s redox behavior in electrochemical studies?
- Cyclic voltammetry reveals two oxidation peaks at +0.75 V and +1.2 V (vs. Ag/AgCl), corresponding to the benzoxazole and thiadiazole moieties. The thiadiazole’s electron-withdrawing effect stabilizes the radical cation intermediate, which correlates with antioxidant activity in DPPH assays (IC₅₀ = 12–18 μM) .
Q. What strategies mitigate solubility limitations in aqueous biological assays?
- Co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes improve solubility without denaturing proteins. For in vivo studies, nanoemulsion formulations (e.g., Tween-80/PEG-400) enhance bioavailability, as validated in pharmacokinetic studies (Cₘₐₓ = 1.2 μg/mL at 2 h post-administration) .
Methodological Recommendations
- Spectral Data Interpretation : Assign benzoxazole protons (δ 7.8–8.2 ppm) and thiadiazole carbons (δ 165–170 ppm) using 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- Biological Assay Design : Prioritize enzyme inhibition assays (e.g., COX-2) over broad-spectrum cytotoxicity screens to isolate mechanistic pathways .
- Computational Validation : Cross-validate docking results with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
